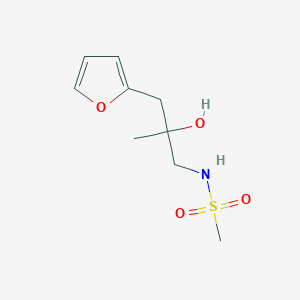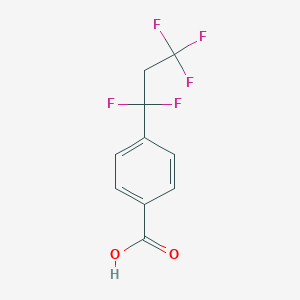
6-氯-4-苯基-2-(哌啶-1-基)喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline is a useful research compound. Its molecular formula is C19H18ClN3 and its molecular weight is 323.82. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学转化和结构分析
对类似于6-氯-4-苯基-2-(哌啶-1-基)喹唑啉的化合物进行的研究显示出有趣的化学转化。例如,使用高锰酸钾氧化相关化合物会导致各种氧化衍生物和内酯的形成,这对于理解这些物质的化学行为是重要的 (Gescher, Turnbull, & Stevens, 1977)。
合成用于潜在治疗应用
另一项研究重点介绍了带有喹唑啉环系统的哌啶衍生物的合成,测试它们作为降压药的潜力。这展示了这类化合物在药物化学和药物开发中的相关性 (Takai et al., 1986)。
光物理性质
使用类似的构象灵活的喹唑啉配体合成和结构分析锌配合物揭示了有关它们光物理性质的见解。这项研究对于理解金属盐的选择如何影响这类配合物的构象和性质至关重要 (Dwivedi et al., 2016)。
在应力条件下的稳定性
分析了具有喹唑啉结构的药物物质在各种环境因素下的稳定性。这项研究有助于理解喹唑啉衍生物的稳定性和降解模式,这对于药物开发至关重要 (Gendugov et al., 2021)。
合成和生物活性
进一步的研究包括合成和评估新型喹唑啉衍生物的抗炎和抗菌活性。这些发现对于探索这类化合物的治疗潜力至关重要 (Srivastav, Salahuddin, & Shantakumar, 2009)。
作用机制
Target of Action
The primary targets of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline are the biofilm formation and quorum sensing system in Pseudomonas aeruginosa . These systems play a crucial role in the bacteria’s ability to form colonies and resist antibiotics.
Mode of Action
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline interacts with its targets by inhibiting biofilm formation and disrupting the quorum sensing system . This results in a decrease in cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Biochemical Pathways
The affected pathway is the quorum sensing system of Pseudomonas aeruginosa. This system regulates biofilm formation and other virulence factors. By inhibiting this system, 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline disrupts the bacteria’s ability to form biofilms and express other virulence factors .
Result of Action
The molecular and cellular effects of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline’s action include the inhibition of biofilm formation and the disruption of the quorum sensing system in Pseudomonas aeruginosa . This leads to a decrease in cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production . These effects can potentially reduce the bacteria’s pathogenicity and invasion potential .
生化分析
Biochemical Properties
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with fatty acid-binding proteins, specifically FABP4 and FABP5. These proteins are involved in the transport and metabolism of fatty acids within cells. 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline acts as an inhibitor of these proteins, thereby modulating fatty acid metabolism and influencing metabolic parameters such as insulin sensitivity and blood glucose levels .
Cellular Effects
The effects of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting FABP4 and FABP5, 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline can enhance insulin sensitivity and reduce blood glucose levels, which is beneficial in managing metabolic disorders . Additionally, it has been observed to have anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines.
Molecular Mechanism
At the molecular level, 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline exerts its effects through specific binding interactions with target proteins. The compound binds to the active sites of FABP4 and FABP5, inhibiting their activity. This inhibition prevents the transport of fatty acids within cells, leading to alterations in metabolic pathways. Furthermore, 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline has been shown to influence gene expression by modulating transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline can lead to sustained improvements in metabolic parameters, such as enhanced insulin sensitivity and reduced blood glucose levels . Prolonged exposure may also result in adaptive cellular responses that could influence the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline vary with different dosages in animal models. At lower doses, the compound effectively improves metabolic parameters without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline is involved in several metabolic pathways, primarily those related to fatty acid metabolism. By inhibiting FABP4 and FABP5, the compound alters the transport and utilization of fatty acids within cells. This inhibition can lead to changes in metabolic flux and metabolite levels, ultimately influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline is transported and distributed through interactions with specific transporters and binding proteins. The compound’s affinity for FABP4 and FABP5 facilitates its localization to areas where these proteins are abundant, such as adipose tissue and liver . This targeted distribution enhances the compound’s efficacy in modulating metabolic processes.
Subcellular Localization
The subcellular localization of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinazoline is primarily within the cytoplasm, where it interacts with FABP4 and FABP5. These interactions are crucial for the compound’s activity, as they enable the inhibition of fatty acid transport and metabolism. Additionally, post-translational modifications of the compound may influence its localization and function within specific cellular compartments .
属性
IUPAC Name |
6-chloro-4-phenyl-2-piperidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3/c20-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)22-19(21-17)23-11-5-2-6-12-23/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRYRQKWYWPFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2526560.png)
![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

![1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2526568.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)



![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

